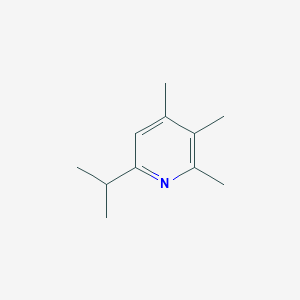

6-Isopropyl-2,3,4-trimethylpyridine

Descripción

Propiedades

Número CAS |

104223-90-7 |

|---|---|

Fórmula molecular |

C11H17N |

Peso molecular |

163.26 g/mol |

Nombre IUPAC |

2,3,4-trimethyl-6-propan-2-ylpyridine |

InChI |

InChI=1S/C11H17N/c1-7(2)11-6-8(3)9(4)10(5)12-11/h6-7H,1-5H3 |

Clave InChI |

GBRDNVJDTBJWJK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=C1C)C)C(C)C |

SMILES canónico |

CC1=CC(=NC(=C1C)C)C(C)C |

Sinónimos |

Pyridine, 2,3,4-trimethyl-6-(1-methylethyl)- (9CI) |

Origen del producto |

United States |

Advanced Spectroscopic and Spectrometric Characterization of 6 Isopropyl 2,3,4 Trimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 6-Isopropyl-2,3,4-trimethylpyridine, ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the various methyl groups. The chemical shift (δ) of each signal, reported in parts per million (ppm), would provide information about the electronic environment of the protons. The multiplicity (singlet, doublet, septet, etc.) of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons, thus confirming the arrangement of the isopropyl and methyl substituents. For instance, the isopropyl methine proton would likely appear as a septet, while its methyl protons would appear as a doublet.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom in the molecule. This would include distinct peaks for the carbons of the pyridine ring, the isopropyl group, and the three separate methyl groups attached to the ring. The chemical shifts would help in assigning each carbon to its position in the structure.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to investigate the spatial proximity of different protons. This would provide insights into the preferred conformation of the molecule, particularly the rotational orientation of the isopropyl group relative to the pyridine ring. rsc.orgnih.gov

A data table summarizing these findings would typically be presented as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Pyridine-H5 | Data not available | s | - | Data not available |

| Isopropyl-CH | Data not available | sept | Data not available | Data not available |

| Isopropyl-CH₃ | Data not available | d | Data not available | Data not available |

| Ring-CH₃ (C2) | Data not available | s | - | Data not available |

| Ring-CH₃ (C3) | Data not available | s | - | Data not available |

| Ring-CH₃ (C4) | Data not available | s | - | Data not available |

| Pyridine-C2 | - | - | - | Data not available |

| Pyridine-C3 | - | - | - | Data not available |

| Pyridine-C4 | - | - | - | Data not available |

| Pyridine-C5 | - | - | - | Data not available |

| Pyridine-C6 | - | - | - | Data not available |

s = singlet, d = doublet, sept = septet

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to specific functional groups. Key absorptions would include C-H stretching vibrations from the aromatic ring and the aliphatic methyl and isopropyl groups, C=C and C=N stretching vibrations within the pyridine ring, and various bending vibrations (e.g., C-H bends) that are characteristic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. This would be useful for observing the vibrations of the symmetrically substituted pyridine ring.

A summary of expected vibrational frequencies would be tabulated as shown below.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| Pyridine Ring (C=C, C=N) Stretch | Data not available | Data not available |

| C-H Bend (Isopropyl) | Data not available | Data not available |

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of a compound. csic.es

For this compound (C₁₂H₁₉N), HRMS would determine its monoisotopic mass with high accuracy (typically to four or more decimal places). This precise mass measurement allows for the unambiguous confirmation of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern. The fragmentation would likely involve the loss of a methyl group (a loss of 15 Da) or cleavage within the isopropyl group, providing structural evidence that corroborates the NMR data. nih.gov

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N |

| Theoretical Exact Mass [M] | 177.15175 |

| Measured HRMS m/z [M+H]⁺ | Data not available |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. nist.gov

UV-Visible Absorption: The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine ring. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are characteristic of the substituted pyridine chromophore.

Emission (Fluorescence) Spectroscopy: Many pyridine derivatives are not strongly fluorescent. However, if the compound were to exhibit fluorescence, an emission spectrum would be recorded by exciting at a wavelength corresponding to an absorption maximum. The resulting emission spectrum would be characteristic of the molecule's lowest excited state.

Table 4: Hypothetical Electronic Spectroscopy Data for this compound

| Parameter | Value |

|---|---|

| Solvent | e.g., Ethanol |

| Absorption Maxima (λ_max, nm) | Data not available |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available |

Crystallographic Investigations of 6 Isopropyl 2,3,4 Trimethylpyridine and Analogues

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal structure of 2,4,6-trimethylpyridine (B116444) has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 177193. nih.gov This data provides a foundational understanding of how a symmetrically substituted trimethylpyridine molecule arranges itself in a crystalline lattice. Such studies are crucial for understanding the fundamental physical properties of these compounds. nist.gov

Interactive Table 1: Crystallographic Data for 2,4,6-Trimethylpyridine

| Parameter | Value |

| CCDC Number | 177193 nih.gov |

| Chemical Formula | C₈H₁₁N wikipedia.org |

| Molecular Weight | 121.18 g/mol wikipedia.org |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.378(2) |

| b (Å) | 13.978(3) |

| c (Å) | 7.696(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 793.1(3) |

| Z | 4 |

Note: The crystallographic data presented here is for the analogue 2,4,6-trimethylpyridine and is intended to provide a model for the crystallographic properties of 6-isopropyl-2,3,4-trimethylpyridine.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. ias.ac.in In the case of substituted pyridines, these interactions are typically weak forces such as van der Waals forces and, where applicable, hydrogen bonds or other specific interactions like C-H···π interactions. researchgate.net

For an analogue like 2,4,6-trimethylpyridine, the crystal packing is influenced by the steric hindrance of the methyl groups, which affects how closely the molecules can approach each other. The absence of strong hydrogen bond donors in the molecule means that the packing is primarily dictated by shape-selective van der Waals interactions. The arrangement of these molecules in the crystal lattice aims to maximize packing efficiency while minimizing steric repulsion.

In more complex pyridine (B92270) derivatives, studies have shown the presence of various intermolecular interactions that dictate the supramolecular architecture. For instance, in some crystal structures, C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a pyridine ring on a neighboring molecule, can play a significant role in stabilizing the crystal structure. researchgate.netnih.gov While not definitively reported for 2,4,6-trimethylpyridine from the available data, such interactions are common in aromatic systems and would likely be a factor in the crystal packing of this compound.

Supramolecular Assemblies and Host-Guest Complexation Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. rsc.org Substituted pyridines can act as guest molecules in host-guest complexes, where they are encapsulated within the cavity of a larger host molecule.

While specific host-guest studies involving this compound are not documented, research on related pyridine derivatives demonstrates their ability to form inclusion complexes. For example, terpyridine-based systems are well-known for their role in forming complex supramolecular structures through metal coordination. rsc.org Although the subject compound lacks the specific chelating ability of terpyridine, its pyridine core suggests potential for interaction with various host molecules.

The study of such assemblies is crucial for applications in areas like materials science and catalysis. The size and shape of the substituted pyridine, including the steric bulk of the isopropyl and methyl groups in this compound, would be critical factors in determining its ability to form stable host-guest complexes with specific hosts.

Mechanistic Organic Chemistry and Reactivity of 6 Isopropyl 2,3,4 Trimethylpyridine

Studies on Basicity and Nucleophilicity in Organic Reactions

The interplay between basicity and nucleophilicity is central to understanding the chemical behavior of 6-Isopropyl-2,3,4-trimethylpyridine. The nitrogen atom's lone pair of electrons imparts basic and nucleophilic characteristics, but the bulky alkyl groups surrounding the nitrogen center sterically hinder its ability to act as a nucleophile.

Role as a Sterically Hindered Non-Nucleophilic Base in Acylation and Alkylation

Due to the steric shielding of the nitrogen atom by the adjacent isopropyl and methyl groups, this compound functions effectively as a sterically hindered non-nucleophilic base. This characteristic is particularly valuable in reactions like acylation and alkylation, where the base is required to deprotonate a substrate without competing as a nucleophile.

In these reactions, the primary role of this compound is to act as a proton scavenger. For instance, in the acylation of an alcohol with an acyl chloride, the pyridine (B92270) derivative will readily accept the proton from the hydrogen chloride (HCl) byproduct. This prevents the accumulation of acid which could lead to unwanted side reactions or decomposition of acid-sensitive functional groups. Its steric bulk prevents it from reacting with the electrophilic acyl chloride, a common side reaction with less hindered amine bases.

The effectiveness of sterically hindered pyridines as non-nucleophilic bases is a well-established principle in organic synthesis. The steric repulsion provided by substituents in the 2- and 6-positions of the pyridine ring can significantly decrease the reactivity of the nitrogen atom, sometimes by several orders of magnitude. thieme-connect.com This allows for selective deprotonation even in the presence of highly reactive electrophiles.

Influence on Reaction Regioselectivity and Stereoselectivity

The steric bulk of this compound can play a crucial role in directing the regioselectivity and stereoselectivity of certain organic reactions. By selectively interacting with less sterically encumbered sites on a substrate, it can influence the position at which a reaction occurs.

While specific studies detailing the influence of this compound on regioselectivity and stereoselectivity are not extensively documented in the provided search results, the principle can be inferred from the behavior of similar hindered bases. For example, in protonation or deprotonation steps, a bulky base will preferentially abstract a proton from a less sterically hindered position, leading to the formation of a specific regioisomer of a kinetic enolate. This can, in turn, dictate the regioselectivity of subsequent alkylation or acylation reactions.

In the context of stereoselectivity, a hindered base can influence the stereochemical outcome of a reaction by participating in the transition state. Its bulky nature can create a more ordered transition state, favoring the formation of one stereoisomer over another. For instance, in reactions involving chiral substrates, a hindered base can enhance the diastereoselectivity by selectively interacting with one face of the molecule.

Radical Reactions Involving Substituted Pyridines

The chemistry of radical reactions involving pyridine derivatives is a field of significant interest, offering unique pathways for functionalization.

Free-Radical Chain Processes and Inhibition Studies

Substituted pyridines can participate in free-radical chain processes. These reactions typically involve an initiation step that generates a radical, a propagation step where the radical reacts with the pyridine derivative to form a new radical, and a termination step. For instance, the addition of a nucleophilic carbon-centered radical to a protonated pyridine derivative is a key step in the Minisci reaction. nih.gov

While specific inhibition studies on this compound were not found, it is plausible that due to its steric hindrance, it could act as a radical scavenger or inhibitor under certain conditions. The bulky substituents might sterically shield the pyridine ring from attack by radical species, or the compound itself could react with and quench radicals, thereby terminating a chain reaction. The mechanism of radical alkylation of N-methoxypyridinium salts involves a chain process sustained by a methoxyl radical. nih.govchemrxiv.org

Radical Addition Reactions of Pyridinium (B92312) Derivatives

Pyridinium salts, which can be formed from the corresponding pyridine, are known to be effective radical traps. nih.govrsc.org The activation of the pyridine ring by N-alkoxylation, for example, makes it highly susceptible to radical addition. nih.govchemrxiv.org The addition of an alkyl radical to an N-methoxypyridinium salt generates a radical cation intermediate, which can then rearomatize. chemrxiv.org This strategy allows for the monoalkylation of pyridines under neutral conditions. nih.govrsc.org

Computational and Theoretical Studies of 6 Isopropyl 2,3,4 Trimethylpyridine

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-isopropyl-2,3,4-trimethylpyridine. These methods provide insights into its geometry, electronic distribution, and stability.

Density Functional Theory (DFT) and ab initio methods are powerful tools for optimizing the molecular geometry and calculating the electronic structure of organic molecules. For this compound, a typical approach would involve using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set like 6-311+G(d,p) to provide a good balance between accuracy and computational cost.

These calculations would yield key geometric parameters. For instance, the presence of electron-donating alkyl groups (isopropyl and methyl) is expected to influence the bond lengths and angles of the pyridine (B92270) ring compared to unsubstituted pyridine. The C-N bond lengths might be slightly elongated, and the internal ring angles could be distorted due to steric hindrance between the substituents. DFT studies on other alkyl-substituted pyridines have shown that such substitutions can impact the electronic properties of the pyridine ring. researchgate.netnih.gov

Table 1: Hypothetical Geometric Parameters of this compound Calculated using DFT

| Parameter | Predicted Value (Å or °) |

| C2-N Bond Length | 1.345 |

| C6-N Bond Length | 1.350 |

| C2-C3 Bond Length | 1.398 |

| C3-C4 Bond Length | 1.401 |

| C4-C5 Bond Length | 1.395 |

| C5-C6 Bond Length | 1.397 |

| C2-N-C6 Angle | 117.5 |

| Isopropyl C-C-N Angle | 119.0 |

The presence of an isopropyl group at the 6-position introduces rotational flexibility. Computational methods can be used to explore the conformational landscape of this compound. By systematically rotating the isopropyl group relative to the pyridine ring and calculating the energy at each step, a potential energy surface can be generated.

This analysis would likely reveal the most stable conformation, which would be the one that minimizes steric interactions between the isopropyl group and the adjacent methyl group at the C5 position (or the nitrogen atom). The energy differences between various conformations and the rotational barriers can be quantified. These barriers are important for understanding the molecule's dynamic behavior.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Staggered | 0.0 (most stable) | - |

| Eclipsed (with N) | 4.5 | 4.5 |

| Eclipsed (with C5) | 5.2 | 5.2 |

Thermodynamic and Kinetic Modeling of Chemical Processes

Computational chemistry can predict the thermodynamic and kinetic parameters of reactions involving this compound. For example, in a hypothetical electrophilic aromatic substitution reaction, the transition states for substitution at the available C5 position could be located and their energies calculated. This would provide the activation energy and allow for the prediction of reaction rates.

Similarly, thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy of this compound can be calculated. These values are crucial for understanding the stability of the compound and its equilibrium position in chemical reactions.

Protonation Equilibria and Acid-Base Behavior Prediction

The basicity of the pyridine nitrogen is a key chemical characteristic. Computational methods can predict the pKa value of the conjugate acid of this compound. Theoretical studies on halogen-substituted pyridines have demonstrated a good correlation between computationally derived and experimentally measured pKa values. nih.gov The general approach involves calculating the Gibbs free energy change for the protonation reaction in the gas phase and then using a thermodynamic cycle to account for solvation effects.

The electron-donating nature of the isopropyl and methyl groups is expected to increase the electron density on the nitrogen atom, making it more basic than unsubstituted pyridine. The steric hindrance from the bulky isopropyl group at the 6-position might slightly counteract this electronic effect by impeding the approach of a proton. Computational analysis can quantify these competing effects. Combined experimental and computational studies on other substituted pyridines have shown that protonation at the pyridine nitrogen is a key factor influencing their electronic structure and reactivity. plos.orgrsc.org

Frontier Molecular Orbital Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the alkyl substituents. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles.

Conversely, the LUMO is the lowest energy orbital available to accept electrons. Its energy and distribution indicate the most likely sites for nucleophilic attack. In the case of this substituted pyridine, the LUMO is expected to have significant contributions from the carbon atoms of the pyridine ring. Analysis of the HOMO and LUMO energy gap can also provide insights into the kinetic stability of the molecule. Studies on other pyridine derivatives have successfully used FMO analysis to describe possible reaction pathways. nih.govwuxiapptec.com

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 8.3 |

Biological and Environmental Interactions of Alkylpyridines

Microbial Degradation Pathways of Pyridine (B92270) and its Alkylated Derivatives

The microbial breakdown of pyridine and its alkylated derivatives is a key process in their environmental degradation. Numerous bacterial strains, often isolated from contaminated sites, have demonstrated the ability to utilize these compounds as a source of carbon, nitrogen, and energy. nih.govnih.gov The rate and efficiency of this degradation are, however, highly dependent on the number, type, and position of the alkyl substituents on the pyridine ring. nih.govnih.gov

Generally, the biodegradation of pyridine derivatives is influenced by the nature of the substituents. For instance, pyridine carboxylic acids and mono-hydroxypyridines tend to be degraded more readily than methylpyridines, aminopyridines, or halogenated pyridines. nih.gov Studies on various alkylpyridine isomers have revealed that those with an alkyl group at the 3-position are more resistant to microbial attack compared to those substituted at the 2- or 4-positions. nih.gov This suggests that the substitution pattern of 6-Isopropyl-2,3,4-trimethylpyridine, with substituents at positions 2, 3, 4, and 6, would likely present a significant challenge to microbial degradation. The presence of a substituent at the 3-position, combined with the steric hindrance from the bulky isopropyl group and three methyl groups, would be expected to slow down the initiation of microbial attack.

The degradation pathways for pyridine compounds often involve initial hydroxylation of the ring, followed by ring cleavage. tandfonline.com For alkylpyridines, hydroxylation can occur on the pyridine ring itself or on the alkyl side chain, a process often catalyzed by dioxygenase enzymes. nih.govrsc.org The specific pathway taken is dictated by the substitution pattern.

Enzymatic Mechanisms of Ring Fission and Metabolite Formation

The enzymatic breakdown of the pyridine ring is a critical step in the complete mineralization of these compounds. A variety of enzymes, primarily found in bacteria, are responsible for catalyzing the cleavage of the stable heterocyclic ring. The initial attack often involves monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the pyridine ring, thereby destabilizing it and facilitating subsequent fission. nih.govnih.govnih.gov

For unsubstituted pyridine, a two-component flavin-dependent monooxygenase system has been identified in Arthrobacter sp. that directly cleaves the ring without prior activation steps like reduction or hydroxylation. nih.gov This enzymatic system, encoded by the pyrA and pyrE genes, represents a key mechanism for pyridine degradation. nih.gov Following ring cleavage, a series of dehydrogenase and amidohydrolase enzymes act on the resulting aliphatic intermediates, ultimately leading to central metabolic pathways and the formation of succinic acid. nih.gov

In the case of substituted pyridines, the position of the substituent directs the initial enzymatic attack. For example, toluene (B28343) dioxygenase (TDO) from Pseudomonas putida UV4 has been shown to hydroxylate 4-alkylpyridines on the ring, while 3-alkylpyridines are hydroxylated on the alkyl side chain. nih.govrsc.org 2-Alkylpyridines can undergo both ring and side-chain hydroxylation. nih.govrsc.org For a polysubstituted compound like this compound, it is conceivable that a versatile dioxygenase could potentially hydroxylate one of the methyl groups or the isopropyl group as an initial step.

Following initial hydroxylation, the subsequent ring cleavage would likely proceed through mechanisms observed for other hydroxylated pyridines, leading to the formation of various aliphatic intermediates. The complete mineralization would result in the formation of carbon dioxide, ammonia (B1221849) (from the ring nitrogen), and biomass. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biodegradation Potential

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biodegradability of chemical compounds based on their molecular structure. d-nb.infonih.govresearchgate.net These models establish a mathematical relationship between the structural features of a molecule (descriptors) and its biological activity, in this case, its susceptibility to biodegradation. For N-heterocyclic compounds like alkylpyridines, QSAR models have been developed to discriminate between readily and not readily biodegradable molecules. d-nb.info

These models often utilize a variety of molecular descriptors, including:

Topological descriptors: Which describe the connectivity and branching of atoms in a molecule.

Electronic descriptors: Which account for the distribution of electrons and the presence of activating or deactivating groups.

Steric descriptors: Which relate to the size and shape of the molecule.

A key finding from QSAR studies on N-heterocycles is the identification of specific molecular fragments that are either activating or inactivating for biodegradation. d-nb.info For instance, the presence of target sites for enzymes like amidohydrolases and cytochrome P450 monooxygenases can enhance the biodegradability of non-aromatic N-heterocycles. d-nb.info Conversely, certain structural features can be identified as "inactivating fragments" that are associated with poor biodegradability. d-nb.info

For this compound, several structural features would likely influence its predicted biodegradability in a QSAR model:

| Structural Feature | Likely Impact on Biodegradability | Rationale |

| High degree of alkyl substitution | Decrease | Increased steric hindrance can limit enzyme access to the pyridine ring. |

| Presence of an isopropyl group | Decrease | The bulky nature of the isopropyl group contributes significantly to steric hindrance. |

| Substituent at the 3-position | Decrease | Studies have shown that substitution at this position generally leads to greater resistance to microbial degradation. nih.gov |

| Absence of activating groups | Decrease | The molecule lacks functional groups known to be "activating fragments" for biodegradation, such as hydroxyl or carboxyl groups. |

Therefore, a QSAR model would likely predict that this compound has a low potential for ready biodegradation due to its highly substituted and sterically hindered structure.

Biophysical Interactions in in vitro Systems (e.g., protein binding, molecular recognition, bioconversion)

The interaction of small molecules like alkylpyridines with biological macromolecules, particularly proteins and enzymes, is fundamental to their biological activity and metabolic fate. These biophysical interactions, which include binding to proteins and recognition by enzymes, govern processes such as bioconversion and potential inhibitory effects.

Protein Binding and Molecular Recognition:

The binding of a molecule to a protein is often driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The highly alkylated and hydrophobic nature of this compound suggests that it would have a propensity for hydrophobic interactions with non-polar pockets in proteins. The design of substituted pyridines as potential inhibitors of protein-protein interactions (PPIs) highlights the ability of the pyridine scaffold to be a basis for molecules that can bind to protein surfaces. researchgate.net However, the specific binding affinity and selectivity of this compound for any particular protein would depend on the precise complementarity of its shape and chemical properties with the protein's binding site.

Bioconversion:

Bioconversion refers to the transformation of a substance into another compound by living organisms or their enzymes. As discussed in the enzymatic mechanisms section, the bioconversion of alkylpyridines is often initiated by hydroxylation. nih.govrsc.org The efficiency and regioselectivity of this bioconversion are highly dependent on the substrate's structure and the specific enzymes present in the microorganism.

The biotransformation of a series of substituted pyridines by Pseudomonas putida UV4, which contains a toluene dioxygenase (TDO) enzyme, provides a model for the potential bioconversion of this compound. nih.govrsc.org This study demonstrated that the position of the alkyl substituent dictates the site of hydroxylation. nih.govrsc.org

| Substrate Type | Site of Hydroxylation | Product(s) |

| 2-Alkylpyridines | Ring and Side-chain | Hydroxylated ring and/or side-chain products |

| 3-Alkylpyridines | Side-chain | Hydroxylated side-chain products |

| 4-Alkylpyridines | Ring | Hydroxylated ring products |

Based on these findings, it can be inferred that the bioconversion of this compound by a similar enzymatic system could potentially lead to a mixture of products resulting from hydroxylation of the various alkyl groups. However, the high degree of substitution would likely make it a poor substrate, resulting in a slow and inefficient bioconversion process.

Potential Research Applications and Future Directions for 6 Isopropyl 2,3,4 Trimethylpyridine

Exploration in Catalysis and Advanced Materials Science

The application of pyridine (B92270) derivatives in catalysis is a well-established field, and the specific substitution pattern of 6-isopropyl-2,3,4-trimethylpyridine offers intriguing possibilities. The presence of multiple methyl groups and a bulky isopropyl group on the pyridine ring can influence its role as a ligand in organometallic catalysis. These substituents can modulate the steric and electronic environment around a metal center, potentially leading to enhanced selectivity and activity in catalytic transformations.

Future research could focus on employing this compound as a non-coordinating base in reactions where the abstraction of a proton is required without interference from the base itself. Its significant steric bulk would prevent it from coordinating to the catalytic metal center, a desirable trait in many catalytic cycles.

In the realm of advanced materials, pyridine-based structures are integral components. The incorporation of this compound into porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored properties. The specific size and shape of the molecule could influence the pore dimensions and surface characteristics of these materials, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

Design of Novel Functional Molecules and Derivatives

The functionalization of the pyridine ring and its substituents in this compound opens avenues for the creation of new molecules with specific properties. For instance, oxidation of the methyl groups could yield carboxylic acid derivatives, which can serve as building blocks for more complex structures. wikipedia.org

Drawing inspiration from the development of fibroblast growth factor receptor (FGFR) inhibitors, where aminopyridine and aminopyrimidine backbones are key, derivatives of this compound could be explored for their potential biological activity. nih.gov The strategic introduction of amine and other functional groups onto the trimethylpyridine core could lead to the discovery of novel therapeutic agents. nih.gov The synthesis of such derivatives would involve multi-step reaction sequences, potentially starting with halogenation of the pyridine ring followed by nucleophilic substitution or cross-coupling reactions.

Integration into Supramolecular Architectures and Molecular Recognition Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where pyridine derivatives play a crucial role. wikipedia.org The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. The specific substitution pattern of this compound can be leveraged to direct the self-assembly of complex supramolecular structures.

The bulky isopropyl group and the methyl groups can act as recognition sites or steric directors in host-guest chemistry. wikipedia.org For example, a macrocycle containing the this compound unit could exhibit selective binding towards specific guest molecules that fit within its cavity and complement its electronic and steric features. The design of such systems often involves tripodal molecules that can form cages and receptors. nih.govsupramolecular.org Future work could involve the synthesis of such tripodal ligands derived from this substituted pyridine.

Advanced Analytical Method Development for Pyridine Derivatives

The detection and quantification of pyridine and its derivatives in various matrices are crucial for environmental monitoring, industrial process control, and pharmaceutical analysis. cdc.gov While numerous analytical methods exist for pyridines, the development of more sensitive, selective, and rapid techniques is an ongoing area of research. cdc.govhelixchrom.com

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques for analyzing pyridine compounds. cdc.govthermofisher.com For a specific compound like this compound, future research could focus on developing optimized analytical methods. This would involve selecting the appropriate chromatographic column and mobile phase to achieve good separation from other related compounds. shimadzu.com For instance, reversed-phase HPLC with a C8 or C18 column and a suitable buffer/organic solvent mixture could be investigated. shimadzu.com

Furthermore, the development of novel sample preparation techniques to extract and concentrate this compound from complex samples would be beneficial. Techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) could offer high enrichment factors and reduce solvent consumption. The establishment of validated analytical methods is essential for accurate and reliable measurements in all areas of its potential application. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Isopropyl-2,3,4-trimethylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves catalytic ring-closing reactions or functionalization of pyridine precursors. Key parameters include temperature control (e.g., microwave-assisted synthesis for regioselectivity ), solvent polarity, and catalyst selection. For instance, substituent positioning (isopropyl vs. methyl groups) requires careful optimization of steric and electronic effects during alkylation steps. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) verifies molecular weight, while UV/Vis spectroscopy analyzes electronic transitions influenced by substituents (e.g., alkyl groups alter π→π* absorption bands) . X-ray crystallography may resolve crystal packing and intramolecular interactions .

Advanced Research Questions

Q. How do substituent positions (e.g., isopropyl vs. methyl groups) influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., EROD for CYP1B1 inhibition ) reveal that C2-substituted pyridines exhibit higher inhibitory potency than C3/C4 analogs. Steric bulk from isopropyl groups enhances binding affinity, while methyl groups improve metabolic stability. Comparative IC₅₀ values and molecular docking (e.g., AutoDock Vina) validate interactions with target enzymes .

Q. What computational approaches are used to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict charge-transfer interactions . Molecular dynamics (MD) simulations assess binding stability in enzyme active sites, while molecular docking identifies key residues (e.g., CYP1B1’s heme-binding domain ). These methods guide rational design of derivatives with enhanced selectivity.

Q. Can this compound serve as a pharmacophore in antimicrobial drug design?

- Methodological Answer : Pyridine derivatives are explored for antimicrobial activity via inhibition of bacterial enzymes (e.g., DNA gyrase). Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains, combined with cytotoxicity profiling (e.g., MTT assays), validate therapeutic potential. Substituent modifications (e.g., halogenation) improve membrane permeability .

Q. How does this compound interact with biomolecules like DNA under varying pH conditions?

- Methodological Answer : Pyridine derivatives stabilize DNA via intercalation or minor-groove binding, particularly in acidic environments. Circular Dichroism (CD) spectroscopy tracks conformational changes (e.g., B→Z transitions), while fluorescence quenching assays quantify binding constants. Such properties are leveraged in gene delivery systems for acidic tumor microenvironments .

Q. What methodological challenges arise in resolving regioselectivity during the synthesis of multi-substituted pyridines?

- Methodological Answer : Competing alkylation pathways can lead to isomeric byproducts. Regioselectivity is controlled using directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd-mediated C–H activation). High-resolution LC-MS monitors reaction progress, and kinetic studies optimize time-temperature profiles to favor desired products .

Q. How do corrosion inhibition properties of this compound derivatives correlate with their electronic structure?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) measures corrosion inhibition efficiency, while DFT calculations reveal electron donation/acceptance at metal surfaces. Pyridine’s nitrogen participates in donor-acceptor interactions, forming protective films on alloys. Synergistic effects with additives (e.g., iodide ions) enhance performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.